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Compound of Interest

4-Fluorobenzene-1,3-dicarboxylic
Compound Name: d
aci

cat. No.: B1330297

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,
synthesis, and applications of 4-Fluorobenzene-1,3-dicarboxylic acid, a key building block in
the development of advanced materials and pharmaceutical compounds.

Core Chemical Properties and Identifiers

4-Fluorobenzene-1,3-dicarboxylic acid, also known as 4-fluoroisophthalic acid, is a
fluorinated aromatic dicarboxylic acid.[1][2][3] The presence of a fluorine atom on the benzene
ring significantly influences the molecule's electronic properties, reactivity, and the
characteristics of polymers derived from it.[1] This compound serves as a versatile monomer
for high-performance polymers and as a linker in the synthesis of metal-organic frameworks
(MOFs).[1]

Table 1: Chemical and Physical Properties of 4-Fluorobenzene-1,3-dicarboxylic Acid
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Property Value Reference(s)
IUPAC Name 4.-fluorobe'nzen.e-1,3- (2]
dicarboxylic acid
Synonyms 4-Fluo-roisophth-alic E-iCid, 4- 1]
fluoro-isophthalic acid
CAS Number 327-95-7 [1][21[4]
Molecular Formula CsHsFOa4 [1][2]
Molecular Weight 184.12 g/mol [1][2][4]
Appearance Solid [1114]
Melting Point 300-301 °C [4115]
Boiling Point 403.4+30.0 °C (Predicted) [5]
Density 1.551+0.06 g/cm3 (Predicted) [5]
pKa 2.90+0.10 (Predicted) [5]
LogP 1.43 [4]
Purity >98% [3114]

Synthesis and Experimental Protocols

The synthesis of 4-Fluorobenzene-1,3-dicarboxylic acid can be achieved through various

established routes. A common and effective method involves the manipulation of a

dihalogenated precursor, specifically 1,3-dibromo-4-fluorobenzene.[1] This precursor is then

converted to the target dicarboxylic acid via a Grignard reaction followed by carboxylation.[1]

This protocol outlines the conversion of 1,3-dibromo-4-fluorobenzene to 4-Fluorobenzene-1,3-

dicarboxylic acid.

Materials:

e 1,3-dibromo-4-fluorobenzene
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e Magnesium turnings

e Anhydrous diethyl ether or THF

 lodine crystal (as initiator)

e Dry ice (solid carbon dioxide)

e Hydrochloric acid (HCI), aqueous solution

o Standard glassware for Grignard reaction under inert atmosphere

Procedure:

o Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small
crystal of iodine. A solution of 1,3-dibromo-4-fluorobenzene in anhydrous ether is added
dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a
color change and gentle refluxing. The mixture is stirred and refluxed until the magnesium is
consumed, forming the bis-Grignard reagent.

o Carboxylation: The reaction flask is cooled in an ice-salt bath. Finely crushed dry ice is
added in excess to the vigorously stirred Grignard solution. The addition of dry ice should be
done cautiously to control the exothermic reaction.

o Work-up and Isolation: After the addition of dry ice is complete and the mixture has warmed
to room temperature, the reaction is quenched by the slow addition of aqueous HCI. This
protonates the carboxylate salts. The ether layer is separated, and the aqueous layer is
extracted with diethyl ether. The combined organic extracts are then washed with brine, dried
over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield
the crude 4-Fluorobenzene-1,3-dicarboxylic acid.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as aqueous ethanol.[6]

1,3-Dibromo-4-fluorobenzene M» (MEIELER & CERiTm i Aciiciioncup #>| 4-Fluorobenzene-1,3-dicarboxylic acid

bis-Grignard Reagent Dry Ice (CO2) (HCI)
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y
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Caption: Synthesis of 4-Fluorobenzene-1,3-dicarboxylic acid.

Spectroscopic Data Analysis

The structure of 4-Fluorobenzene-1,3-dicarboxylic acid can be confirmed using various
spectroscopic techniques.

e 1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the
aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, complex splitting
patterns (doublets, triplets, or doublet of doublets) would be observed for the three protons
on the benzene ring, with coupling constants characteristic of ortho, meta, and para
relationships, further influenced by the fluorine atom. The acidic protons of the two carboxylic
acid groups would appear as a broad singlet at a downfield chemical shift (typically >10
ppm), which is exchangeable with D20.

e 13C NMR (Carbon NMR): The 3C NMR spectrum would display eight distinct signals
corresponding to the eight carbon atoms in the molecule. The signals for the two carboxylic
acid carbons would appear significantly downfield (typically >165 ppm). The six aromatic
carbons would resonate in the 110-140 ppm range. The carbon directly attached to the
fluorine atom would show a large one-bond C-F coupling constant.

» IR (Infrared) Spectroscopy: The IR spectrum would exhibit a very broad absorption band in
the range of 2500-3300 cm~1 characteristic of the O-H stretching of the hydrogen-bonded
carboxylic acid groups. A strong absorption band around 1700 cm~! would correspond to the
C=0 stretching of the carbonyl groups. C-F bond stretching typically appears in the 1000-
1300 cm~1 region.

e Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show the
molecular ion peak (M*) at m/z = 184. Fragmentation patterns would likely involve the loss of
hydroxyl radicals (-OH), water (-H20), and carbon monoxide (-CO) or carbon dioxide (-CO2).
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Caption: General workflow for chemical structure verification.

Applications in Research and Development

4-Fluorobenzene-1,3-dicarboxylic acid is a valuable intermediate with significant applications
in materials science and drug development.

» High-Performance Polymers: Its rigid aromatic core and two reactive carboxylic acid groups
make it an excellent monomer for producing condensation polymers like polyesters and
polyamides. The incorporation of fluorine enhances the thermal stability, mechanical
strength, and chemical resistance of these polymers, making them suitable for applications
in the aerospace and electronics industries.[1]

o Metal-Organic Frameworks (MOFs): It serves as an organic linker in the construction of
MOFs.[1] These crystalline materials have vast potential in gas storage, separation, and
catalysis. The geometry and fluorine functionalization of the linker are crucial in tuning the
structure and properties of the resulting MOF.

e Drug Intermediates: As a drug intermediate, this compound is used in the synthesis of
various active pharmaceutical ingredients (APIs).[7] The fluorine atom can improve the
metabolic stability and binding affinity of a drug molecule, potentially leading to enhanced
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efficacy and a better pharmacokinetic profile.[8][9] Fluorinated benzoic acid derivatives have
been investigated for their potential as antibacterial and antifungal agents.[8]

Safety and Handling

Based on available safety data, 4-Fluorobenzene-1,3-dicarboxylic acid is classified as an
irritant.[2]

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[2]

e Precautions: Standard laboratory safety precautions should be followed. This includes using
personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work
should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and
contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluorobenzene-1,3-
dicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330297#4-fluorobenzene-1-3-dicarboxylic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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